molecular formula C97H127N21O31S B12693217 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-, ammonium salt CAS No. 16904-51-1

18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-, ammonium salt

Cat. No.: B12693217
CAS No.: 16904-51-1
M. Wt: 2115.2 g/mol
InChI Key: ZVEKSEZMFGSWEO-DHZGEYGNSA-N
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Description

18-34-Gastrin I (pig), 18-(5-oxo-L-proline)-22-L-leucine-, ammonium salt is a synthetic peptide fragment derived from porcine Gastrin I. Gastrin is a gastrointestinal hormone primarily secreted by G-cells in the gastric antrum, stimulating gastric acid secretion and mucosal growth . This 18-34 fragment includes post-translational modifications:

  • 5-Oxo-L-proline at position 18, which may enhance enzymatic stability by reducing susceptibility to proline-specific peptidases .
  • Ammonium salt formulation, improving solubility for experimental or therapeutic applications .

Molecular Formula: C₃₇H₄₉N₁₁O₁₅ (for the 18-34 fragment) .
CAS Number: 16904-51-1 (ammonium salt form) .

Properties

CAS No.

16904-51-1

Molecular Formula

C97H127N21O31S

Molecular Weight

2115.2 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid;azane

InChI

InChI=1S/C97H124N20O31S.H3N/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51;/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133);1H3/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-;/m0./s1

InChI Key

ZVEKSEZMFGSWEO-DHZGEYGNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8.N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8.N

Origin of Product

United States

Biological Activity

18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-, ammonium salt is a synthetic peptide derived from the gastrin family, which plays a crucial role in gastrointestinal physiology. Gastrins are peptides produced by G cells in the stomach, primarily responsible for stimulating gastric acid secretion and regulating various digestive processes. This specific compound exhibits enhanced stability and biological activity due to modifications in its amino acid sequence.

The biological activity of 18-34-Gastrin I is primarily mediated through its interaction with cholecystokinin receptors, specifically CCK1R and CCK2R. These interactions initiate several downstream signaling pathways that modulate gastric acid secretion, mucosal growth, and epithelial cell proliferation. The compound stimulates gastric acid secretion and enhances mucosal growth, playing a significant role in maintaining gastric health.

Physiological Effects

  • Gastric Acid Secretion : The primary function of gastrin peptides is to stimulate the secretion of gastric acid from parietal cells in the stomach. This process is critical for digestion and nutrient absorption.
  • Mucosal Growth : Gastrin also promotes the proliferation of gastric epithelial cells, aiding in mucosal repair and maintenance.
  • Hormonal Influence : Gastrin peptides can influence the release of other hormones and neurotransmitters, contributing to their role in digestive processes.

Pathophysiological Implications

Research indicates that alterations in gastrin levels or receptor activity can be implicated in various gastrointestinal disorders, including:

  • Gastritis : Chronic inflammation of the stomach lining.
  • Gastric Cancer : Elevated gastrin levels have been associated with increased risk factors for gastric malignancies.

Case Studies

Several studies have investigated the effects of gastrin peptides on gastric physiology:

  • Gastric Acid Secretion Control : A study involving patients with Zollinger-Ellison syndrome demonstrated that gastrin levels correlate with basal acid output (BAO). Patients exhibited significant variability in their acid secretion profiles, highlighting the importance of gastrin in gastric function .
  • Mucosal Integrity : Research has shown that gastrin plays a vital role in maintaining gastric mucosa integrity. In animal models, administration of gastrin analogs resulted in enhanced mucosal growth and repair following injury .

Data Tables

StudySubjectKey Findings
Study 1Zollinger-Ellison Syndrome PatientsCorrelation between gastrin levels and BAO; effective control achieved with pharmacological intervention.
Study 2Animal ModelsAdministration of gastrin analogs led to significant mucosal growth and repair post-injury.

Synthesis and Stability

The synthesis of 18-34-Gastrin I typically employs solid-phase peptide synthesis (SPPS), allowing for precise control over the amino acid sequence. The modifications made to the natural gastrin structure enhance its stability against enzymatic degradation, which is crucial for maintaining its biological activity in physiological conditions.

  • Hydrolysis : The compound undergoes hydrolysis under physiological conditions, which can impact its stability and bioactivity.
  • Receptor Binding : Studies indicate that modifications enhance binding affinity to CCK receptors, improving its efficacy compared to natural gastrins .

Comparison with Similar Compounds

Structural and Functional Comparison with Gastrin Variants

Table 1: Key Gastrin Derivatives
Compound Name CAS Number Molecular Formula Modifications/Features Biological Role
18-34-Gastrin I (pig), ammonium salt 16904-51-1 C₃₇H₄₉N₁₁O₁₅ 5-Oxo-L-proline (18), L-Leucine (22) Binds cholecystokinin-2 (CCK2) receptors
Gastrin I (1-17) Human 10047-33-3 C₉₇H₁₂₄N₂₀O₃₁S Full-length human gastrin Stimulates gastric acid secretion
22-34-Gastrin I (pig) 66009-14-1 Not specified Shorter fragment (positions 22-34) Limited receptor activation

Key Insights :

  • The 18-34 fragment retains receptor-binding regions but lacks the C-terminal amide critical for full agonist activity in native gastrin .
  • The 5-oxo-L-proline substitution at position 18 may confer resistance to peptidase degradation compared to unmodified gastrin fragments .
  • The ammonium salt formulation enhances solubility, unlike free acid forms of gastrin derivatives .

Comparison with Cholecystokinin-8 (CCK-8/Sincalide)

CCK-8 (CAS 25126-32-3) is an octapeptide analog of cholecystokinin, sharing structural homology with gastrin.

Table 2: Gastrin vs. CCK-8
Parameter 18-34-Gastrin I (Pig) CCK-8 (Sincalide)
Receptor Specificity CCK2 receptors CCK1 and CCK2 receptors
Biological Action Moderate gastric acid secretion Gallbladder contraction, satiety
Structural Features 5-Oxo-L-proline modification Sulfated tyrosine residue
Molecular Weight ~907 g/mol (C₃₇H₄₉N₁₁O₁₅) ~1,143 g/mol (C₄₉H₆₂N₁₀O₁₆S₃)

Key Insights :

  • Both peptides activate CCK2 receptors, but CCK-8 has broader physiological roles, including appetite regulation .
  • The 5-oxo-L-proline in 18-34-Gastrin I distinguishes it from CCK-8’s sulfated tyrosine, which is critical for CCK1 receptor binding .

Comparison with Other Modified Peptides

Goserelin (CAS 65807-02-5):
  • A synthetic LHRH analog with tert-butyl modifications for enhanced stability .
  • Unlike 18-34-Gastrin I, Goserelin targets pituitary receptors and is used in cancer therapy, highlighting the diversity of peptide modifications for specific applications.
Pepstatin (CAS 26305-03-3):
  • A protease inhibitor with 3-hydroxy-6-methyl modifications .
  • Demonstrates how non-peptidic modifications (e.g., 5-oxo-L-proline in 18-34-Gastrin I) can optimize stability without compromising target engagement.

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